5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-[3,5-bis(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrol-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-[3,5-bis(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that features a benzodiazole ring fused with a pyrrolone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-[3,5-bis(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazole ring, followed by the introduction of the pyrrolone moiety. Common reagents used in these reactions include trifluoromethylated phenyl derivatives, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis, high-throughput screening, and automated reaction monitoring could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the benzodiazole ring.
Reduction: Reduction reactions could target the carbonyl group in the pyrrolone moiety.
Substitution: Electrophilic or nucleophilic substitution reactions may occur at various positions on the benzodiazole or phenyl rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl groups could enhance the compound’s bioavailability and metabolic stability.
Medicine
Medicinally, this compound could be investigated for its potential therapeutic properties. Its structure suggests it might interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-[3,5-bis(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrol-3-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl groups could play a role in enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-benzimidazole: Shares the benzodiazole core but lacks the pyrrolone and trifluoromethyl groups.
4-(Trifluoromethyl)aniline: Contains the trifluoromethyl group but lacks the benzodiazole and pyrrolone structures.
2-Amino-3H-pyrrol-3-one: Features the pyrrolone moiety but lacks the benzodiazole and trifluoromethyl groups.
Uniqueness
The uniqueness of 5-Amino-4-(1H-1,3-benzodiazol-2-YL)-1-[3,5-bis(trifluoromethyl)phenyl]-2,3-dihydro-1H-pyrrol-3-one lies in its combination of structural features, which confer distinct chemical and biological properties. The presence of both the benzodiazole and pyrrolone rings, along with the trifluoromethyl groups, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C19H12F6N4O |
---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
4-(1H-benzimidazol-2-yl)-1-[3,5-bis(trifluoromethyl)phenyl]-5-imino-2H-pyrrol-3-ol |
InChI |
InChI=1S/C19H12F6N4O/c20-18(21,22)9-5-10(19(23,24)25)7-11(6-9)29-8-14(30)15(16(29)26)17-27-12-3-1-2-4-13(12)28-17/h1-7,26,30H,8H2,(H,27,28) |
InChI Key |
ZMIIWLXIXNFDAP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=NC4=CC=CC=C4N3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.